Cilastatina sódica
Descripción general
Descripción
Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous compound . It is a dipeptidase inhibitor with nephroprotective effects . It is derived from heptenoic acid and its molecular mass is 380.43 g . It inhibits the bacterial metallo-beta-lactamase enzyme CphA .
Synthesis Analysis
An improved process has been developed for the synthesis of Cilastatin Sodium with more than 99.5% purity . The process was specially modified to control the epimeric impurities . A method for synthesizing cilastatin sodium has been disclosed which involves preparing (Z)-7-iodine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester by reaction of (Z)-7-chlorine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester and sodium iodide .Molecular Structure Analysis
The molecular formula of Cilastatin sodium is C16H25N2NaO5S . The average mass is 380.43 Da and the monoisotopic mass is 380.13818737 Da .Chemical Reactions Analysis
Oxygen, water, particle shape, and particle size have significant effects on the stability of Cilastatin sodium . Reducing headspace oxygen level by nitrogen purging could significantly inhibit the degradation of cilastatin sodium .Physical And Chemical Properties Analysis
The effects of headspace oxygen (HO), water content, particle shape, and particle size on the stability of Cilastatin sodium were investigated . The results showed that free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .Aplicaciones Científicas De Investigación
Cilastatina Sódica: Aplicaciones de Investigación Científica
Tratamiento de la Hipertensión Ocular: La cilastatina se ha evaluado por su función protectora en un modelo experimental de ratón con hipertensión ocular (OHT) inducida por láser. Generalmente se utiliza en nefropatías asociadas con inflamación y puede ofrecer un nuevo enfoque para el tratamiento de las afecciones oculares .
Estudio de Reacciones de Oxidación: En ambientes aeróbicos, la this compound puede sufrir reacciones de oxidación, produciendo compuestos como Cil-A1 y Cil-A2. Esta propiedad es significativa para estudiar los procesos oxidativos y las posibles interacciones farmacológicas .
Agente Nefroprotector: La cilastatina ha mostrado un efecto nefoprotector contra la lesión renal aguda (AKI) inducida por gentamicina. Previene pasos clave en la amplificación del daño asociado con la interrupción de la endocitosis megalina-gentamicina, lo que sugiere su uso como herramienta terapéutica en la prevención y el tratamiento de la AKI .
Mecanismo De Acción
Target of Action
Cilastatin sodium primarily targets the human enzyme renal dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of thienamycin beta-lactam antibiotics .
Mode of Action
Cilastatin sodium acts as an inhibitor of renal dehydropeptidase-I . The antibiotic imipenem is one such antibiotic that is hydrolyzed by dehydropeptidase-I . Therefore, cilastatin is used in combination with imipenem to prevent its metabolism . This allows the antibiotic to be more effective by changing the pharmacokinetics involved .
Biochemical Pathways
The primary biochemical pathway affected by cilastatin sodium involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting renal dehydropeptidase-I, cilastatin prevents the degradation of these antibiotics, thereby prolonging their antibacterial effect . Additionally, the enzyme is also responsible for the conversion of leukotriene D4 to leukotriene E4 .
Pharmacokinetics
The pharmacokinetics of cilastatin sodium are closely tied to its role in preventing the metabolism of imipenem . By inhibiting renal dehydropeptidase-I, cilastatin increases the renal clearance of imipenem, likely due to the increased concentration of the parent drug .
Result of Action
The result of cilastatin sodium’s action is the prolonged antibacterial effect of imipenem . By preventing the metabolism of imipenem, cilastatin allows the antibiotic to remain active for a longer period, thereby enhancing its efficacy .
Action Environment
The action of cilastatin sodium is influenced by the environment within the human body, particularly the kidneys where renal dehydropeptidase-I is located . The effectiveness of cilastatin can therefore be influenced by factors that affect kidney function.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBTTUOVWMPJN-QBNHLFMHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046915 | |
Record name | Cilastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81129-83-1 | |
Record name | Cilastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cilastatin Sodium and what is its primary function?
A1: Cilastatin Sodium is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []
Q2: How does Cilastatin Sodium interact with its target, dehydropeptidase-I?
A2: Cilastatin Sodium binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []
Q3: What is the molecular formula and weight of Cilastatin Sodium?
A3: The molecular formula of Cilastatin Sodium is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []
Q4: Is there any spectroscopic data available for Cilastatin Sodium?
A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of Cilastatin Sodium. [, , , ]
Q5: How does Cilastatin Sodium affect the pharmacokinetics of Imipenem?
A5: Co-administration of Cilastatin Sodium with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with Cilastatin Sodium at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by Cilastatin Sodium in the kidneys. []
Q6: Are there any compatibility issues when administering Cilastatin Sodium with Imipenem and other intravenous solutions?
A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and Cilastatin Sodium, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While Cilastatin Sodium itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]
Q7: Are there any known instances of bacterial resistance to Imipenem and Cilastatin Sodium?
A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and Cilastatin Sodium. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and Cilastatin Sodium. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.